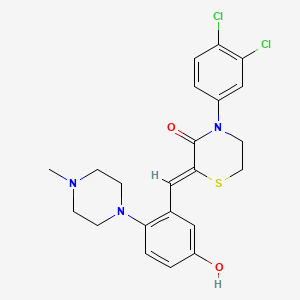
Elzasonan metabolite M3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elzasonan metabolite M3, also known as 5-hydroxyelzasonan, is a significant metabolite of the compound elzasonan. Elzasonan is a potent and selective antagonist of the 5-hydroxytryptamine 1B receptor, commonly known as the serotonin 1B receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and cardiovascular function. The metabolite M3 is formed through the hydroxylation of elzasonan and is a major component of drug-related material excreted in feces .
Méthodes De Préparation
The preparation of elzasonan metabolite M3 involves the metabolic hydroxylation of elzasonan. This process primarily occurs in the liver, where elzasonan undergoes enzymatic transformation. The synthetic route for elzasonan itself involves the reaction of 4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one with appropriate reagents under controlled conditions . Industrial production methods for elzasonan and its metabolites typically involve large-scale chemical synthesis followed by purification processes such as high-pressure liquid chromatography.
Analyse Des Réactions Chimiques
Elzasonan metabolite M3 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M3 is the hydroxylation of elzasonan.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups can also be observed.
Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the hydroxylation process. The major product formed from these reactions is 5-hydroxyelzasonan (M3), which is excreted in feces and urine .
Applications De Recherche Scientifique
Elzasonan metabolite M3 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of elzasonan and related compounds.
Biology: M3 is studied for its interactions with various biological pathways, particularly those involving serotonin receptors.
Medicine: Research on M3 contributes to understanding the pharmacokinetics and pharmacodynamics of elzasonan, aiding in the development of therapeutic agents targeting serotonin receptors.
Mécanisme D'action
The mechanism of action of elzasonan metabolite M3 involves its interaction with the serotonin 1B receptor. As a hydroxylated metabolite, M3 retains some affinity for this receptor, although its potency is generally lower than that of the parent compound, elzasonan. The molecular targets and pathways involved include the modulation of serotonin signaling, which can influence mood, appetite, and cardiovascular function .
Comparaison Avec Des Composés Similaires
Elzasonan metabolite M3 can be compared with other similar compounds, such as:
Elzasonan N-oxide (M5): Another metabolite of elzasonan, formed through N-oxidation.
N-desmethylelzasonan (M4): Formed through N-demethylation of elzasonan.
Cyclized indole metabolite (M6): A novel metabolite formed through ring closure and subsequent rearrangement.
The uniqueness of M3 lies in its specific hydroxylation pattern, which distinguishes it from other metabolites and contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propriétés
Numéro CAS |
1809096-97-6 |
|---|---|
Formule moléculaire |
C22H23Cl2N3O2S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(2Z)-4-(3,4-dichlorophenyl)-2-[[5-hydroxy-2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-25-6-8-26(9-7-25)20-5-3-17(28)12-15(20)13-21-22(29)27(10-11-30-21)16-2-4-18(23)19(24)14-16/h2-5,12-14,28H,6-11H2,1H3/b21-13- |
Clé InChI |
PCICWUSZYZLXID-BKUYFWCQSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=C(C=C(C=C2)O)/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)O)C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


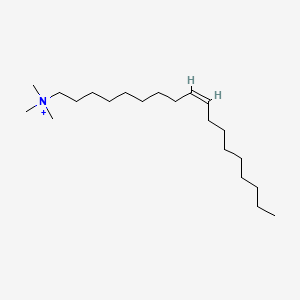
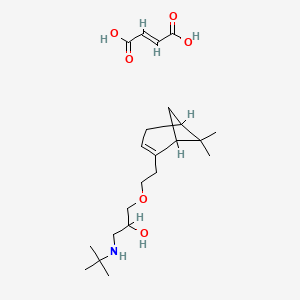
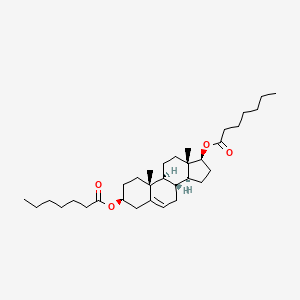
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
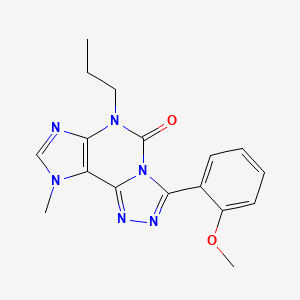
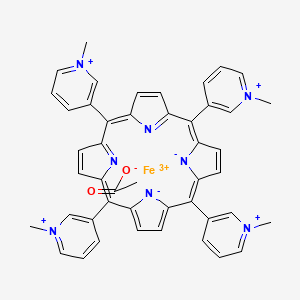
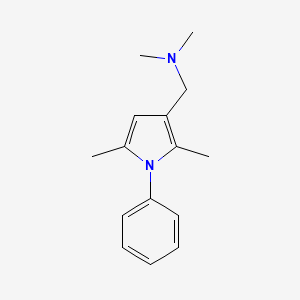
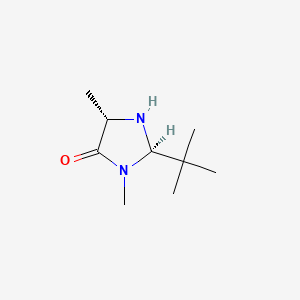

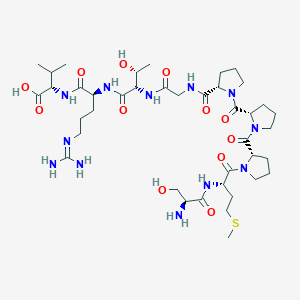
![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
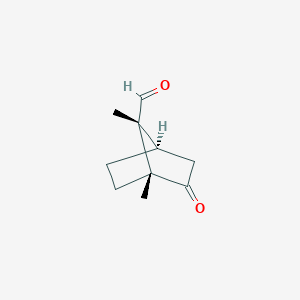
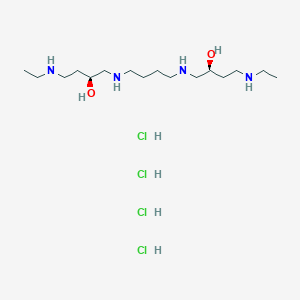
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
